![molecular formula C11H13ClN4 B1431498 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine CAS No. 35691-12-4](/img/structure/B1431498.png)
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
Overview
Description
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C11H13ClN4 It is a derivative of pyrido[3,2-d]pyrimidine, characterized by the presence of a chlorine atom at the 2-position and a diethylamino group at the 4-position
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is PI3Kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PI3Kδ . This means it competes with ATP (adenosine triphosphate) for binding to the active site of the enzyme, thereby inhibiting its activity.
Biochemical Pathways
The inhibition of PI3Kδ affects multiple downstream pathways involved in cell growth and survival. These include the AKT/mTOR pathway , which regulates cell proliferation and survival, and the MAPK/ERK pathway , which controls cell differentiation and proliferation .
Pharmacokinetics
Itslipophilicity suggests that it can easily diffuse into cells , which could impact its bioavailability and distribution within the body.
Result of Action
By inhibiting PI3Kδ, this compound can potentially halt cell growth and proliferation , leading to cell death. This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
It is known that its degree of lipophilicity allows it to diffuse easily into cells . This property could potentially facilitate its interaction with various biomolecules within the cell.
Cellular Effects
Given its lipophilic nature, it is likely to influence cell function by interacting with various cellular components .
Molecular Mechanism
It is known that the compound can undergo various chemical reactions, including electrophilic substitution reactions .
Temporal Effects in Laboratory Settings
The stability of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine under normal temperature and humidity conditions has been reported
Transport and Distribution
Its lipophilic nature suggests that it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Its lipophilic nature could potentially allow it to localize to various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine typically involves the reaction of pyrido[3,2-d]pyrimidine derivatives with appropriate chlorinating and amination agentsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like zinc chloride (ZnCl2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) and copper (Cu) catalysts for coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrido[3,2-d]pyrimidine derivatives, N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Research: It serves as a tool compound in biological studies to understand the mechanisms of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(dimethylamino)pyrido[3,2-d]pyrimidine
- 2-Chloro-4-(methylamino)pyrido[3,2-d]pyrimidine
- 2-Chloro-4-(ethylamino)pyrido[3,2-d]pyrimidine
Uniqueness
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-3-16(4-2)10-9-8(6-5-7-13-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSXOHTYPPHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



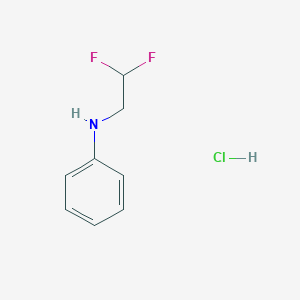
![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)

![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)
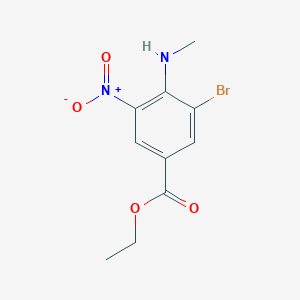
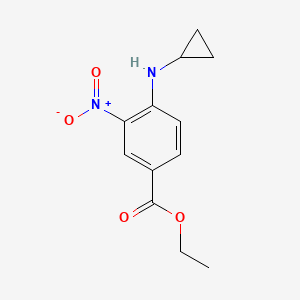
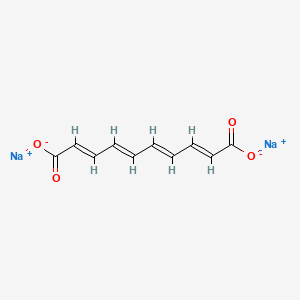



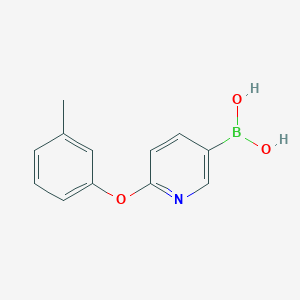
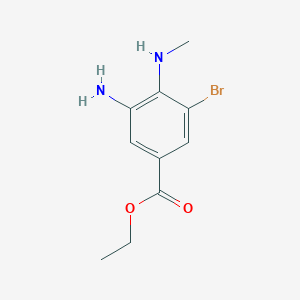
![Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1431438.png)
